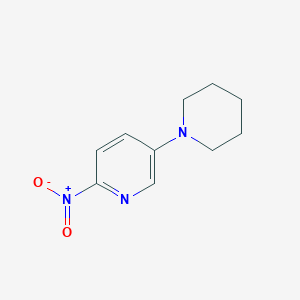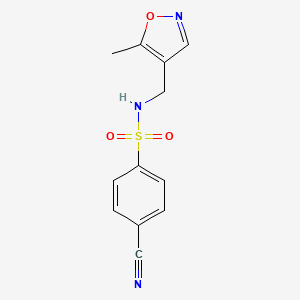
4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a derivative of sulfamethoxazole, a member of the sulfonamide family of antibiotics . Sulfamethoxazole interferes with folic acid synthesis in susceptible bacteria . It’s also known as 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 5-methylisoxazole-3-carboxamide as the raw material. Under the action of sodium hypochlorite, it degrades to 5-methylisoxazole-3-amine. Then, it condenses with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole. Finally, under alkaline conditions, it hydrolyzes to form 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .Molecular Structure Analysis
The molecular structure of this compound is highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the reaction of ester 3 with hydrazine monohydrate in propan-2-ol under reflux conditions leads to the formation of the desired compound .Wissenschaftliche Forschungsanwendungen
Photochemical Decomposition : A study by Zhou and Moore (1994) investigated the photolability of sulfamethoxazole, a compound closely related to 4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide. The research highlights the formation of multiple photoproducts, including one resulting from photoisomerization of the isoxazole ring. This could indicate potential applications in photochemical processes or studies involving light-sensitive compounds (Wei Zhou & D. Moore, 1994).
Cancer Treatment Applications : Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives with benzenesulfonamide groups for photodynamic therapy in cancer treatment. Their findings suggest that compounds structurally similar to this compound could be used as Type II photosensitizers in treating cancer, highlighting its potential in medical research (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Synthesis and Bioactivity Studies : Gul et al. (2016) conducted synthesis and bioactivity studies on new benzenesulfonamides, similar in structure to this compound. They found interesting cytotoxic activities in these compounds, pointing to potential applications in developing anti-tumor agents (H. Gul, M. Tuğrak, H. Sakagami, P. Taslimi, I. Gulcin, & C. Supuran, 2016).
Carbonic Anhydrase Inhibitory Effects : Another study by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides, similar to the compound , revealed potent inhibitory effects against human carbonic anhydrase enzymes. This suggests potential pharmaceutical applications, particularly in treatments targeting these enzymes (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, P. Taslimi, I. Gulcin, & C. Supuran, 2016).
Antimicrobial and Anti-HIV Activity : Iqbal et al. (2006) synthesized novel primary and secondary benzenesulfonamides bearing oxadiazole moiety and evaluated them for antimicrobial and anti-HIV activity. This indicates potential applications in developing new antimicrobial and antiviral agents (R. Iqbal, M. Zareef, S. Ahmed, J. Zaidi, M. Arfan, M. Shafique, & N. Al-Masoudi, 2006).
Wirkmechanismus
Mode of Action
It is known that isoxazole, a five-membered heterocyclic moiety, is commonly found in many drugs and has significant biological interests .
Biochemical Pathways
Isoxazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the isoxazole moiety may influence these properties, as it is a common feature in many drugs .
Result of Action
Isoxazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents and the flexibility of the compound can modulate its action . Furthermore, the presence or absence of amide-amide interactions can also influence the compound’s action .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. For instance, new derivatives based on sulfamethoxazole have been synthesized and tested for their anticancer and antimicrobial properties . This suggests that “4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” and its derivatives could have potential applications in the development of new drugs.
Eigenschaften
IUPAC Name |
4-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-9-11(7-14-18-9)8-15-19(16,17)12-4-2-10(6-13)3-5-12/h2-5,7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUBZPRWTIRLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


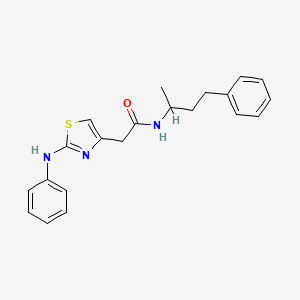


![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
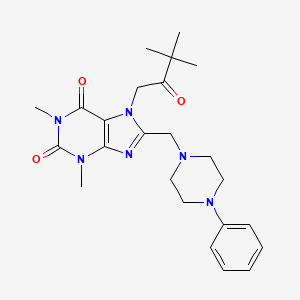
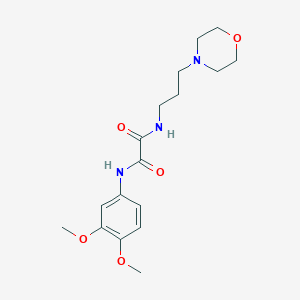
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
